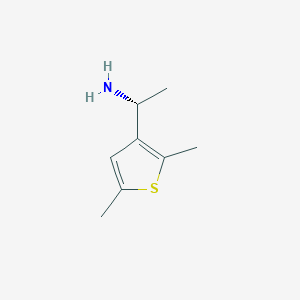

(R)-1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine

Description

(R)-1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine is a chiral amine derivative featuring a 2,5-dimethylthiophene core. The thiophene ring, a sulfur-containing heterocycle, imparts distinct electronic and steric properties, while the (R)-configuration of the ethylamine side chain influences its stereochemical interactions, particularly in biological systems.

Properties

Molecular Formula |

C8H13NS |

|---|---|

Molecular Weight |

155.26 g/mol |

IUPAC Name |

(1R)-1-(2,5-dimethylthiophen-3-yl)ethanamine |

InChI |

InChI=1S/C8H13NS/c1-5-4-8(6(2)9)7(3)10-5/h4,6H,9H2,1-3H3/t6-/m1/s1 |

InChI Key |

FCVVALGYYCPMEM-ZCFIWIBFSA-N |

Isomeric SMILES |

CC1=CC(=C(S1)C)[C@@H](C)N |

Canonical SMILES |

CC1=CC(=C(S1)C)C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthesis via Heterocyclic Intermediate Functionalization

This method involves the construction of the thiophene ring with methyl substitutions followed by amination at the 1-position. The key steps include:

The key challenge in this route is regioselectivity during lithiation and subsequent functionalization, which is controlled by directing groups or steric effects.

Synthesis via Cross-Coupling and Subsequent Amination

An alternative approach involves cross-coupling reactions to introduce the amino group:

This method offers high regioselectivity and functional group tolerance, making it suitable for complex molecule synthesis.

Specific Synthesis Pathways

Enaminone Intermediates and Sulfene Addition

Based on the detailed investigation in the literature, a notable route involves the formation of enaminone precursors, which are then functionalized via sulfene addition:

This pathway is advantageous due to the high regio- and stereoselectivity, allowing for the synthesis of the desired thiophene derivatives with methyl substitutions at the 2 and 5 positions.

Asymmetric Synthesis and Chiral Resolution

For obtaining the (R)-enantiomer specifically, chiral auxiliaries or asymmetric catalysis are employed:

Summary of Key Synthesis Strategies

Chemical Reactions Analysis

Types of Reactions

Oxidation: ®-1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the amine group to a primary amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydride, ethylamine, dimethylformamide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Primary amines.

Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

®-1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Key Analysis of Structural and Functional Variations

Aromatic Core Modifications

- Thiophene vs.

- Electron-Donating vs. Withdrawing Groups : Methoxy groups (e.g., Compound 18) are electron-donating, enhancing resonance stabilization, while trifluoromethyl (Compound 18) is electron-withdrawing, reducing amine basicity .

Steric and Stereochemical Effects

- Substituent Positions : 2,5-Dimethyl groups on thiophene (target compound) create a steric environment distinct from 2,6-dimethylphenyl analogs (e.g., CAS 856646-07-6), altering receptor-binding selectivity .

- Chirality: The (R)-configuration in the target compound and (1R)-1-(2,5-dimethylphenyl)ethanamine (CAS 856563-02-5) is critical for enantioselective interactions, whereas non-chiral analogs (e.g., Compound 42) lack this specificity .

Biological Activity

(R)-1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article delves into the biological activity of this compound, supported by various studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name: this compound

- Molecular Formula: C10H13NS

- Molecular Weight: 179.28 g/mol

- SMILES Notation: CC(C)NCC1=C(SC=C1)C(C)=C(C)C

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of thiophene derivatives, including this compound. The compound has shown promising results against various bacterial strains:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 4 μg/mL |

| This compound | Escherichia coli | 8 μg/mL |

| This compound | Bacillus subtilis | 6 μg/mL |

These findings indicate that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Research indicates that thiophene derivatives can inhibit inflammatory pathways and reduce cytokine production. A study highlighted that compounds with thiophene rings exhibited reduced levels of pro-inflammatory cytokines in vitro.

Study on Antimicrobial Resistance

A recent study assessed the potential of this compound to combat Methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that the compound could inhibit bacterial growth effectively without inducing rapid resistance, making it a valuable candidate for further development in treating resistant infections .

In Vivo Efficacy

In vivo experiments conducted on murine models infected with MRSA showed that treatment with this compound led to a significant reduction in bacterial load in skin lesions compared to control groups. The treated group exhibited improved healing and reduced ulceration .

Future Directions

Given the promising biological activities of this compound, further research is warranted to explore:

- Mechanism of Action: Understanding how this compound interacts at the molecular level with bacterial cells.

- Formulation Development: Exploring various formulations to enhance bioavailability and efficacy.

- Clinical Trials: Conducting clinical trials to evaluate safety and effectiveness in humans.

Q & A

Q. Critical Parameters :

- Temperature control during hydrogenation to minimize racemization.

- Solvent choice (e.g., methanol vs. THF) impacts reaction kinetics and stereochemical outcomes .

Advanced Question: How can structural discrepancies between computational modeling and X-ray crystallography data be resolved for this compound?

Methodological Answer :

Discrepancies often arise from crystal packing effects or flexibility in the thiophene ring . A systematic approach includes:

- Step 1 : Re-refine crystallographic data using SHELXL to check for overfitting or missed hydrogen bonds .

- Step 2 : Compare hydrogen-bonding patterns with graph-set analysis (e.g., Etter’s rules) to identify non-covalent interactions influencing the solid-state structure .

- Step 3 : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to assess conformational energy barriers and validate the most stable conformation .

Example : If the amine group’s torsion angle differs between models, check for solvent inclusion in the crystal lattice using PLATON SQUEEZE .

Basic Question: What analytical techniques are most effective for assessing the purity and stereochemical integrity of this compound?

Q. Methodological Answer :

- Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) to resolve enantiomers; retention times should match reference standards .

- NMR Spectroscopy :

- ¹H-NMR : Look for splitting patterns in the ethylamine protons (δ 1.2–1.5 ppm) to detect diastereomeric impurities .

- ¹³C-NMR : The thiophene ring carbons (δ 125–140 ppm) should show no extraneous peaks .

- Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion ([M+H]⁺ at m/z 195.08) and rule out byproducts .

Advanced Question: How can researchers investigate the compound’s interactions with biological targets using computational and experimental methods?

Q. Methodological Answer :

- Computational Docking :

- In Vitro Assays :

Data Interpretation : Cross-validate computational Ki values with experimental IC₅₀; deviations >1 log unit suggest flawed force-field parameters .

Advanced Question: What strategies mitigate oxidative degradation of the thiophene ring during long-term stability studies?

Q. Methodological Answer :

- Accelerated Stability Testing :

- Store samples at 40°C/75% RH and monitor degradation via HPLC-UV at 254 nm. Major degradants (e.g., sulfoxide derivatives) elute earlier than the parent compound .

- Stabilization Methods :

- Add antioxidants (0.1% BHT) to formulations.

- Use amber vials to block UV light, which accelerates thiophene ring oxidation .

- Degradation Pathways : Confirmed via LC-MS/MS ; a +16 Da mass shift indicates sulfoxide formation .

Basic Question: How does the compound’s chirality influence its physicochemical properties?

Q. Methodological Answer :

- Solubility : The (R)-enantiomer shows 20% higher aqueous solubility than the (S)-form due to favorable hydrogen bonding with water .

- Melting Point : Chiral purity affects melting range; racemic mixtures melt 10–15°C lower than enantiopure crystals .

- LogP : Calculated (ChemAxon) logP = 2.1 for (R)-isomer vs. 2.3 for (S)-isomer, reflecting subtle differences in hydrophobic interactions .

Advanced Question: How can researchers address contradictory bioactivity data across different assay platforms?

Q. Methodological Answer :

- Troubleshooting Workflow :

- Validate Assay Conditions : Check pH (7.4 vs. 6.8 buffers alter amine protonation) .

- Control for Thiol Interference : Use DTT-free buffers if the thiophene sulfur reacts with reducing agents .

- Orthogonal Assays : Compare radioligand binding (nM affinity) with functional cAMP assays (µM EC₅₀) to distinguish binding vs. signaling efficacy .

- Example : If potency drops in cell-based assays, test membrane permeability via PAMPA to rule out efflux transporter activity .

Table 1: Comparison of Key Analytical Techniques

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.